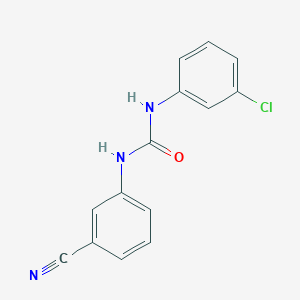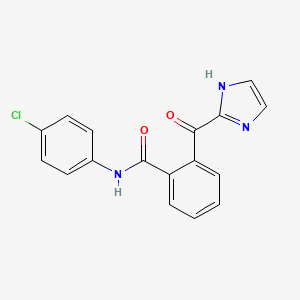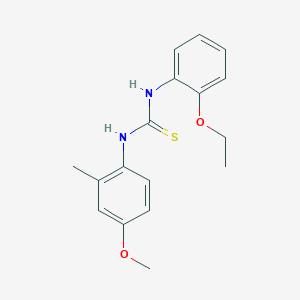![molecular formula C14H22N2O2 B5761405 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol, also known as 4-EMMP or 4-ethyl-1-(4-methoxyphenyl)-methylpiperazine, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the widely studied compound, 4-ethyl-1-(4-hydroxyphenyl)-methylpiperazine (EHMP). 4-EMMP has been found to have potential applications in various fields such as medicine, agriculture, and environmental science due to its unique properties.
作用機序
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol is not fully understood. However, it is believed to work by binding to dopamine receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels is thought to be responsible for its antipsychotic and anti-Parkinsonian effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol are not fully understood. However, it has been found to have potential applications in various fields of scientific research, as described above.
実験室実験の利点と制限
One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its ability to bind to dopamine receptors in the brain, which makes it a useful tool for studying the effects of dopamine on various physiological processes. Additionally, its potential applications in agriculture and environmental science make it a versatile compound for various types of research.
One limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its relatively low yield during synthesis, which can make it expensive and difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
将来の方向性
There are several potential future directions for research involving 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol. One potential direction is to further study its potential applications in the treatment of Parkinson's disease and other neurological disorders. Another potential direction is to explore its potential applications as a pesticide and pollutant remediation agent in agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
合成法
The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol involves the reaction of 4-methoxybenzyl chloride with 4-ethylpiperazine in the presence of a base. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified through column chromatography. The yield of the product is typically around 60-70%.
科学的研究の応用
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. Additionally, it has been found to have potential applications in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
In agriculture, 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain fungi and bacteria. It has also been found to have potential applications in environmental science as a pollutant remediation agent due to its ability to degrade certain pollutants.
特性
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-4-5-13(18-2)10-14(12)17/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHWOQDSWMGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)



![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)


![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)

